

Toxicological Profile of 1,4,6-Tribromo-dibenzofuran: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,4,6-Tribromo-dibenzofuran

Cat. No.: B15210295

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Disclaimer: Specific toxicological data for **1,4,6-Tribromo-dibenzofuran** are not readily available in the public domain. This document provides a comprehensive toxicological profile based on the general properties of polybrominated dibenzofurans (PBDFs) and data from closely related congeners. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

1,4,6-Tribromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. PBDFs are structurally similar to polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and toxicity. Due to their structural similarities, PBDFs are anticipated to exhibit a comparable toxicological profile, primarily mediated through the Aryl Hydrocarbon Receptor (AhR) pathway. This guide summarizes the available physicochemical data for **1,4,6-Tribromo-dibenzofuran** and extrapolates its likely toxicological properties based on data from other PBDF congeners.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its environmental fate, transport, and toxicokinetics.

Property	Value	Reference
IUPAC Name	3,4,6-tribromodibenzofuran	[1]
Synonyms	1,4,6-Tribromodibenzofuran	
CAS Number	617707-56-9	[2]
Molecular Formula	C ₁₂ H ₅ Br ₃ O	[1]
Molecular Weight	404.88 g/mol	[1]
Kovats Retention Index (Semi-standard non-polar)	2491	[2]

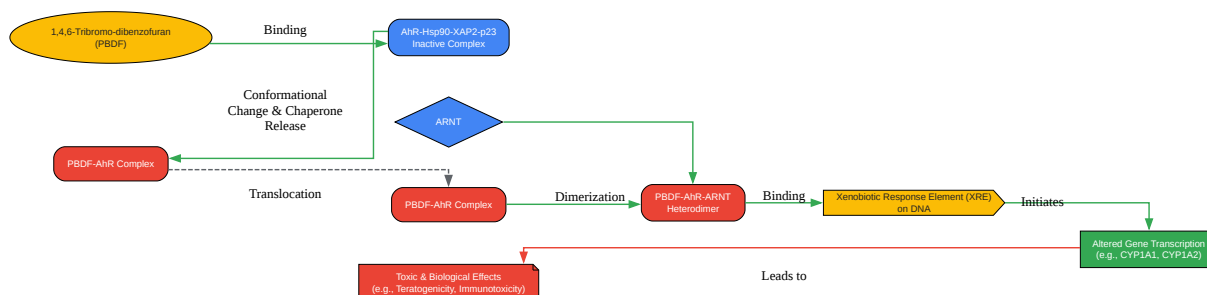
Toxicological Data (Surrogate Compounds)

No specific quantitative toxicological data for **1,4,6-Tribromo-dibenzofuran** were identified. The following table summarizes data for other polybrominated dibenzofuran congeners to provide an indication of potential toxicity. The primary effects observed are teratogenic, specifically hydronephrosis and cleft palate in mice.

Compound	Species	Endpoint	LOEL (Lowest Observed Effect Level)	Reference
2,3,7,8-Tetrabromodiben zofuran (TBDF)	Mouse (C57BL/6N)	Hydronephrosis	25 µg/kg body weight	[3]
2,3,7,8-Tetrabromodiben zofuran (TBDF)	Mouse (C57BL/6N)	Cleft Palate	200 µg/kg body weight	[3]
1,2,3,7,8-Pentabromodibe nzofuran (1PeBDF)	Mouse (C57BL/6N)	Hydronephrosis	500 µg/kg body weight	[3]
1,2,3,7,8-Pentabromodibe nzofuran (1PeBDF)	Mouse (C57BL/6N)	Cleft Palate	4000 µg/kg body weight	[3]
2,3,4,7,8-Pentabromodibe nzofuran (4PeBDF)	Mouse (C57BL/6N)	Hydronephrosis	400 µg/kg body weight	[3]
2,3,4,7,8-Pentabromodibe nzofuran (4PeBDF)	Mouse (C57BL/6N)	Cleft Palate	2400 µg/kg body weight	[3]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of PBDFs, like other dioxin-like compounds, is primarily mediated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This interaction initiates a cascade of molecular events leading to altered gene expression and subsequent toxic effects.



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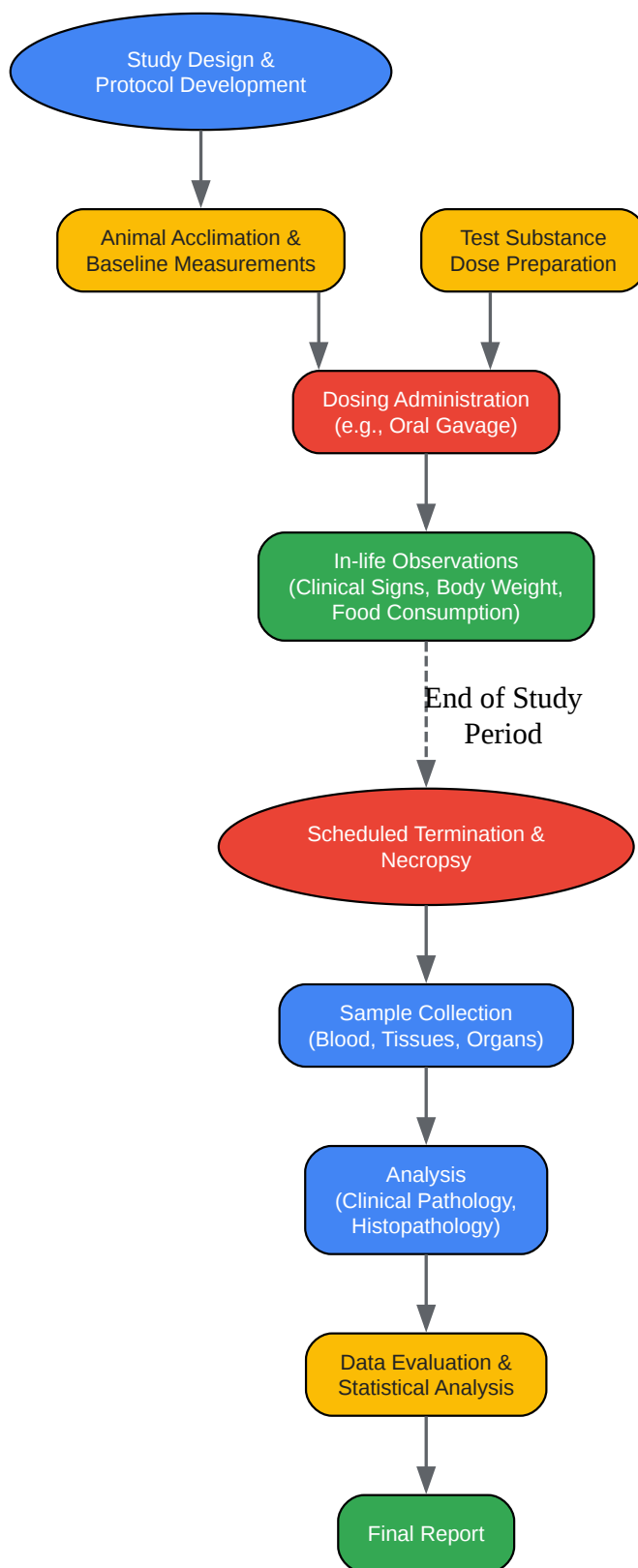
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PBDFs.

Experimental Protocols

Detailed experimental protocols for toxicological studies on **1,4,6-Tribromo-dibenzofuran** are not available. The following sections describe standard methodologies that would be employed to assess the toxicity of such a compound.

General Workflow for an In Vivo Toxicology Study

The following diagram illustrates a typical workflow for conducting an in vivo toxicology study to assess the effects of a test substance.



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Caption: General workflow for an in vivo toxicology study.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.[\[5\]](#)

- **Principle:** A stepwise procedure is used where the substance is administered to a group of animals at a defined dose. The outcome of this step (mortality or survival) determines the next step (dosing at a higher or lower fixed dose).
- **Test Animals:** Typically, rats of a single sex (usually females, as they are often more sensitive) are used.[\[5\]](#)
- **Housing and Feeding:** Animals are housed in appropriate conditions with a controlled environment (temperature $22^{\circ}\text{C} \pm 3^{\circ}\text{C}$, humidity 50-60%) and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water.[\[5\]](#)
- **Dosing:** The test substance is administered orally by gavage. Animals are fasted prior to dosing. Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[\[5\]](#)
- **Procedure:**
 - A starting dose is selected based on available information.
 - A group of three animals is dosed at the starting dose.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
 - The outcome for the first group determines the subsequent dosing strategy according to the guideline's flowchart (e.g., if mortality occurs, the next group is dosed at a lower level).
- **Endpoint:** The primary endpoint is mortality. The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Genotoxicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.^[6]

- **Principle:** The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.^[7]
- **Tester Strains:** A set of at least five strains is typically used, including those that detect base-pair substitutions and frameshift mutations (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA or *S. typhimurium* TA102).^[1]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.^[1]
- **Procedure:**
 - **Plate Incorporation Method:** The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
 - **Pre-incubation Method:** The mixture of test substance, bacteria, and S9 mix is incubated before being mixed with top agar and plated.
 - Plates are incubated at 37°C for 48-72 hours.
- **Endpoint:** The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations.^[1]

Developmental Toxicity (Teratogenicity) Study in Mice

The following is a summary of the protocol used in the study by Birnbaum et al. (1991) to assess the teratogenic effects of PBDFs.^[3]

- **Test Animals:** C57BL/6N mice.

- Dosing: Pregnant dams were administered a single dose of the test compound in corn oil (10 ml/kg) by gavage on gestation day 10.
- Observations:
 - Maternal toxicity was assessed (e.g., changes in liver weight).
 - Developmental toxicity was evaluated by examining the fetuses on gestation day 18.
 - Endpoints included embryo/fetal mortality, fetal weight, and the presence of structural abnormalities, with a focus on the hard palate (for cleft palate) and kidneys (for hydronephrosis).
- Analysis: The incidence of abnormalities in the treated groups was compared to the control group to determine the teratogenic potential and establish a Lowest Observed Effect Level (LOEL).

Summary and Conclusions

There is a significant lack of specific toxicological data for **1,4,6-Tribromo-dibenzofuran**. However, based on its chemical structure and the known toxicology of other polybrominated dibenzofurans, it is reasonable to conclude that:

- **1,4,6-Tribromo-dibenzofuran** is likely to be a persistent and bioaccumulative compound.
- Its primary mechanism of toxicity is expected to be through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
- It has the potential to cause a range of toxic effects, including developmental toxicity (teratogenicity), immunotoxicity, and other effects characteristic of dioxin-like compounds.

Further research, including in vitro and in vivo studies following standardized protocols such as those outlined in this guide, is necessary to definitively characterize the toxicological profile of **1,4,6-Tribromo-dibenzofuran** and to conduct a thorough risk assessment.

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